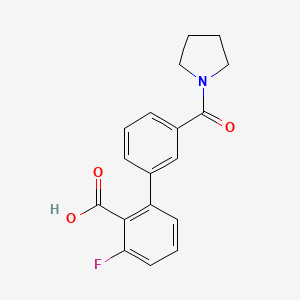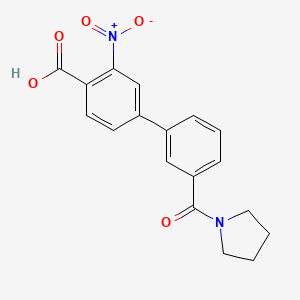
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (2-F5-2MTFPB-95%) is an organic compound with a wide range of applications in scientific research. This compound is a useful reagent for organic synthesis, particularly for the preparation of fluorinated compounds. It is also used in biochemical and physiological studies, and it has been studied for its potential applications in drug development.
Mecanismo De Acción
2-F5-2MTFPB-95% is an organic compound that acts as a reagent in organic synthesis. It acts as a catalyst for the formation of carbon-fluorine bonds, which are important for the synthesis of fluorinated compounds. Additionally, 2-F5-2MTFPB-95% is used in biochemical and physiological studies, such as in the study of enzyme activity and in drug development.
Biochemical and Physiological Effects
2-F5-2MTFPB-95% is used in biochemical and physiological studies, such as in the study of enzyme activity and in drug development. It is also used as a reagent in organic synthesis, particularly for the preparation of fluorinated compounds. The effects of 2-F5-2MTFPB-95% on enzyme activity and drug development are not well-understood, but it is believed that it may be able to act as a catalyst for the formation of carbon-fluorine bonds, which are important for the synthesis of fluorinated compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-F5-2MTFPB-95% has several advantages for use in lab experiments. It is a useful reagent for organic synthesis, particularly for the preparation of fluorinated compounds. It is also relatively easy to synthesize and purify, and it has a high yield. Additionally, it is relatively non-toxic and has a low vapor pressure. However, it is also important to note that 2-F5-2MTFPB-95% is a highly reactive compound and should be used with caution.
Direcciones Futuras
There are several potential future directions for the use of 2-F5-2MTFPB-95%. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of other fluorinated compounds. Additionally, it could be used in the study of enzyme activity and in drug development. Finally, it could be used to investigate the potential biochemical and physiological effects of 2-F5-2MTFPB-95%.
Métodos De Síntesis
2-F5-2MTFPB-95% can be synthesized through a two-step synthesis process. The first step involves the reaction of 2-fluorobenzoic acid with 2-methoxy-5-trifluoromethylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4. This reaction produces the desired product, 2-F5-2MTFPB-95%, in a yield of up to 95%. The second step involves the purification of the product by recrystallization.
Aplicaciones Científicas De Investigación
2-F5-2MTFPB-95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly for the preparation of fluorinated compounds. It is also used in biochemical and physiological studies, such as in the study of enzyme activity and in drug development. Additionally, 2-F5-2MTFPB-95% has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-5-3-9(15(17,18)19)7-10(13)8-2-4-12(16)11(6-8)14(20)21/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRJVYLOUSOSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692132 |
Source


|
| Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261989-81-4 |
Source


|
| Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














